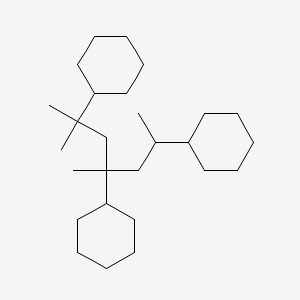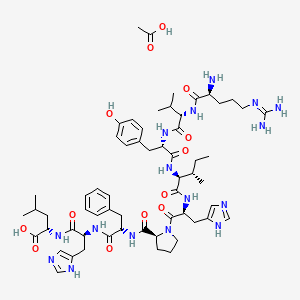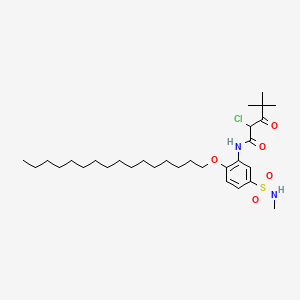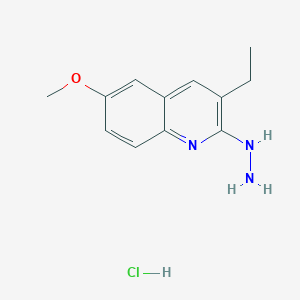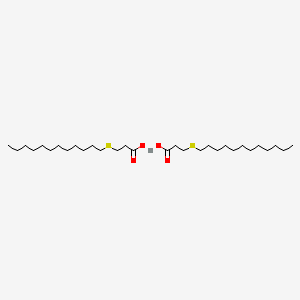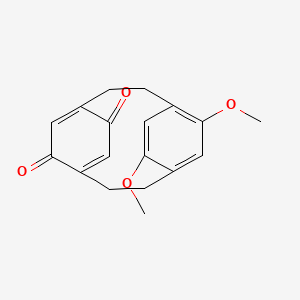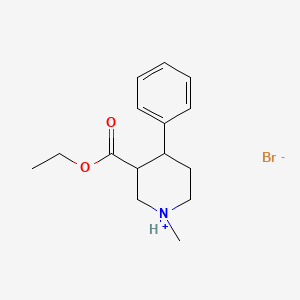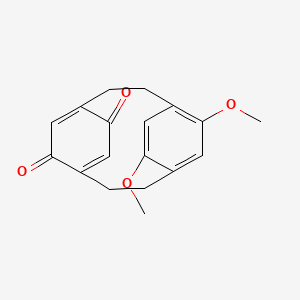![molecular formula C19H28ClNO3 B13750913 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride CAS No. 101711-03-9](/img/structure/B13750913.png)
1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a quaternary ammonium group and a bicyclic structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride involves several steps:
-
Formation of the Bicyclic Structure: : The initial step involves the formation of the bicyclic structure, which can be achieved through a series of cyclization reactions. This often involves the use of starting materials such as tropinone derivatives, which undergo cyclization under specific conditions to form the desired bicyclic scaffold .
-
Quaternization: This can be achieved through the reaction of the bicyclic compound with an appropriate alkylating agent, such as methyl iodide or benzyl chloride, under basic conditions .
-
Esterification: : The final step involves the esterification of the hydroxyl group with 2-hydroxy-3-methyl-2-phenylbutanoic acid. This can be achieved using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods: : Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and quaternization steps, as well as the use of automated systems for the esterification process.
化学反応の分析
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : Reduction reactions can be performed on the quaternary ammonium group to form tertiary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group. Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-) .
Major Products: : The major products formed from these reactions include ketones, aldehydes, tertiary amines, and substituted derivatives of the original compound.
科学的研究の応用
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes in the body .
-
Organic Synthesis: : The compound can be used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures .
-
Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological pathways and processes .
-
Industrial Applications: : The compound can be used in the development of new materials, such as polymers and surfactants, due to its unique structural properties .
作用機序
The mechanism of action of 1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride involves its interaction with specific molecular targets in the body. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity . The bicyclic structure also allows the compound to fit into specific binding sites on receptors, modulating their activity .
類似化合物との比較
1-Azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride can be compared with other similar compounds, such as:
-
1-Methyl-1-azoniabicyclo[2.2.2]octane;chloride: : This compound has a similar bicyclic structure but lacks the ester and hydroxyl groups, making it less versatile in chemical reactions .
-
2-Azabicyclo[3.2.1]octane: : This compound has a different bicyclic structure and is used in different applications, particularly in drug discovery .
-
8-Azabicyclo[3.2.1]octane: : This compound is the central core of tropane alkaloids and has significant biological activity .
The uniqueness of this compound lies in its combination of a quaternary ammonium group and a bicyclic structure, which provides it with unique chemical and biological properties.
特性
CAS番号 |
101711-03-9 |
|---|---|
分子式 |
C19H28ClNO3 |
分子量 |
353.9 g/mol |
IUPAC名 |
1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,16-6-4-3-5-7-16)18(21)23-13-17-12-15-8-10-20(17)11-9-15;/h3-7,14-15,17,22H,8-13H2,1-2H3;1H |
InChIキー |
XMCKOTGZIXIRCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)OCC2CC3CC[NH+]2CC3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



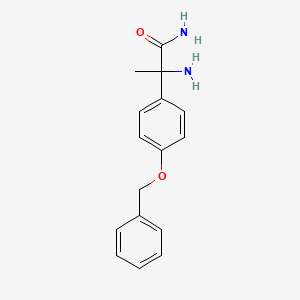
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
